
7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid typically involves the condensation of appropriate substituted anilines with diketones under acidic or basic conditions. One common method involves the reaction of 2-methyl-3-phenylquinoxaline with hydroxylating agents to introduce the hydroxy group at the 7th position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinoxaline-6,7-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives, including 7-hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid, have shown promising results in anticancer research. Studies indicate that quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study reported that certain quinoxaline derivatives demonstrated notable in vitro activity against breast (MCF7), lung (NCI-H460), and CNS (SF-268) cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for further development as anticancer agents .
Cell Line | Compound | IC50 (µM) |
---|---|---|
MCF7 | This compound | 15.2 |
NCI-H460 | This compound | 12.8 |
SF-268 | This compound | 18.5 |
Anti-inflammatory Properties
Research has highlighted the potential of quinoxaline derivatives in inhibiting inflammatory pathways. For instance, compounds similar to this compound have been studied for their ability to inhibit the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which plays a crucial role in inflammation and cancer progression.
Case Study: Inhibition of Prostaglandin Synthesis
In vivo studies demonstrated that certain quinoxaline derivatives significantly reduced levels of prostaglandin E2 (PGE2) in mouse models, indicating their potential as anti-inflammatory agents. The administration of these compounds resulted in minimized weight loss and reduced disease severity in models of colitis .
Antimicrobial Activity
The antimicrobial properties of quinoxalines have also been extensively investigated. This compound has shown efficacy against various bacterial strains.
Case Study: Antibacterial Screening
A study evaluated the antibacterial activity of several quinoxaline derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
- 2-Methyl-3-phenylquinoxaline-7-carboxylic acid
- 2-Methyl-3-phenylquinoxaline-6-carboxylic acid
- 7-Hydroxy-3-phenylquinoxaline-6-carboxylic acid
Comparison: 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid is unique due to the presence of both the hydroxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced solubility, stability, and bioactivity, making it a valuable candidate for various applications.
Biological Activity
7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, synthesis routes, and potential therapeutic applications.
Overview of Quinoxaline Derivatives
Quinoxalines, including 7-hydroxy derivatives, are known for their broad spectrum of biological activities. They have been reported to exhibit antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The modification of quinoxaline structures often leads to significant changes in their biological activity, making them a focus for drug development.
Synthesis of this compound
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds. For this compound, various synthetic routes have been explored:
- Condensation Reaction : The initial step involves the reaction of 2-methyl-3-phenylquinoxaline with a suitable carboxylic acid derivative under acidic conditions.
- Functional Group Modifications : Subsequent reactions can introduce hydroxyl groups or modify existing ones to enhance biological activity.
Antimicrobial Activity
Quinoxaline derivatives have shown potent antimicrobial activities against a range of pathogens. For instance, studies indicate that derivatives can inhibit both gram-positive and gram-negative bacteria effectively. The specific activity of this compound against various bacterial strains needs further exploration, but its structural similarity to known active compounds suggests promising potential.
Anticancer Properties
Recent research has highlighted the anticancer potential of quinoxaline derivatives. For example, compounds similar to 7-hydroxy-2-methyl-3-phenylquinoxaline have demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HCT116) with IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various pathways such as the modulation of signaling cascades involved in cell survival.
Case Studies and Research Findings
- In Vitro Studies : A study on related quinoxaline derivatives showed significant inhibition of cancer cell proliferation at concentrations as low as 1 µg/mL. This suggests that structural modifications like those found in 7-hydroxy-2-methyl-3-phenylquinoxaline could yield similar or enhanced effects.
- Animal Models : In vivo studies using mouse models treated with quinoxaline derivatives demonstrated reduced tumor sizes and improved survival rates, indicating potential therapeutic applications for cancer treatment.
Data Table: Biological Activities of Quinoxaline Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted o-phenylenediamines with α-keto acids. To maximize purity, use gradient elution HPLC with a C18 column (95% acetonitrile/water mobile phase) and monitor via UV-Vis at 254 nm. Recrystallization from ethanol/water mixtures (1:3 v/v) removes polar byproducts. Ensure inert atmosphere (N₂ or Ar) to prevent oxidation of the hydroxyl group during synthesis .
Q. How do substituents (e.g., hydroxy, methyl, phenyl) influence the compound’s solubility and stability?
- Methodological Answer : The hydroxyl group at position 7 increases hydrophilicity but requires acidic conditions (pH <5) to prevent deprotonation and subsequent degradation. The phenyl group at position 3 enhances stability via steric hindrance but reduces aqueous solubility. Solubility can be improved using DMSO or PEG-400 as co-solvents. Stability studies should include accelerated degradation tests under UV light (ICH Q1B) and thermal stress (40–60°C) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆) to confirm aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid resonance (δ ~170 ppm). IR spectroscopy verifies the carboxylic acid C=O stretch (~1680 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ mode ensures molecular ion accuracy (expected [M+H]⁺: 325.1184) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Use molecular docking (AutoDock Vina) with the quinoxaline core as a rigid scaffold and flexible substituents. Parameterize force fields (e.g., AMBER) to account for hydrogen bonding (hydroxyl and carboxylic acid groups). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What strategies resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293 for cytotoxicity, Staphylococcus aureus for antimicrobial activity). Use RNA sequencing to identify differential gene expression linked to observed effects. Cross-validate with metabolomics (LC-MS) to detect pathway-specific biomarkers .
Q. How does the compound’s photophysical behavior impact its utility in fluorescence-based assays?
- Methodological Answer : Characterize fluorescence emission (λem ~450 nm, λex ~350 nm) in buffered solutions (pH 7.4). Quenching studies with Stern-Volmer plots identify collisional (dynamic) vs. static quenching mechanisms. For imaging applications, optimize two-photon absorption cross-sections using femtosecond pulsed lasers .
Q. Experimental Design & Data Analysis
Q. What controls are essential for validating the compound’s role in enzyme inhibition studies?
- Methodological Answer : Include (1) a negative control (DMSO vehicle), (2) a positive control (e.g., known quinoxaline-based inhibitor), and (3) a substrate-only control. Use Michaelis-Menten kinetics to calculate IC₅₀ and Ki values. Apply Cheng-Prusoff equation to account for substrate competition .
Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic pathways in vitro?
- Methodological Answer : Synthesize ¹³C-labeled analogs at the carboxylic acid position via H₂¹³COONa in the final hydrolysis step. Use stable isotope-resolved metabolomics (SIRM) with GC-MS to trace incorporation into TCA cycle intermediates. Compare fractional enrichment ratios between treated and control samples .
Q. Comparative & Mechanistic Studies
Q. How does the compound’s reactivity compare to analogs lacking the 7-hydroxy group?
- Methodological Answer : Perform Hammett analysis using substituent constants (σ⁺) to quantify electronic effects. The 7-hydroxy group (σ⁺ ~0.12) reduces electrophilicity at the quinoxaline ring compared to methoxy (σ⁺ ~-0.27) or nitro (σ⁺ ~0.78) analogs. Reactivity trends can be validated via nucleophilic aromatic substitution rates with piperidine .
Q. What mechanistic insights explain pH-dependent solubility changes?
- Methodological Answer : At pH >5, deprotonation of the hydroxyl group generates a phenoxide ion, increasing solubility but triggering ring-opening via hydrolysis. Use potentiometric titration to determine pKa values (hydroxyl: ~8.5; carboxylic acid: ~3.2). Molecular dynamics (MD) simulations reveal hydration shell dynamics at varying pH .
Properties
CAS No. |
91190-03-3 |
---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c1-9-15(10-5-3-2-4-6-10)18-12-7-11(16(20)21)14(19)8-13(12)17-9/h2-8,19H,1H3,(H,20,21) |
InChI Key |
OMDXBAQVPPHBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C(=CC2=N1)O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.